MS-PPOH

Description

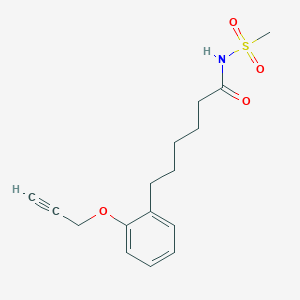

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methylsulfonyl-6-(2-prop-2-ynoxyphenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-3-13-21-15-11-8-7-10-14(15)9-5-4-6-12-16(18)17-22(2,19)20/h1,7-8,10-11H,4-6,9,12-13H2,2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUHFEYPDFRRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206052-02-0 | |

| Record name | N-(Methylsulfonyl)-2-(2-propyn-1-yloxy)benzenehexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206052-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS-PPOH on CYP Epoxygenases

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH) is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases, enzymes responsible for the conversion of arachidonic acid to signaling molecules known as epoxyeicosatrienoic acids (EETs). This guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory profile against various CYP isoforms, and the downstream consequences of its activity. Detailed experimental protocols for assessing its effects and quantitative data on its inhibitory potency are presented to facilitate further research and drug development efforts in areas where CYP epoxygenase pathways are a therapeutic target.

Introduction to this compound and CYP Epoxygenases

Cytochrome P450 epoxygenases, primarily members of the CYP2C and CYP2J subfamilies, are key enzymes in the metabolism of polyunsaturated fatty acids.[1] They convert arachidonic acid into four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET). These EETs are lipid mediators involved in a wide range of physiological processes, including vasodilation, anti-inflammation, and cardioprotection.[1] The biological activity of EETs is terminated by their hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH).[2]

This compound is a mechanism-based inactivator of CYP epoxygenases.[3][4] Its structure includes a terminal acetylene group, which is a key feature for its inhibitory action.[3] By inhibiting the production of EETs, this compound serves as a critical tool for investigating the physiological and pathophysiological roles of the CYP epoxygenase pathway.

Mechanism of Action of this compound

This compound acts as a suicide substrate for CYP epoxygenases. The proposed mechanism involves the enzymatic oxidation of the terminal acetylene moiety by the heme iron of the CYP enzyme. This process generates a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[5] This time- and NADPH-dependent inhibition is a hallmark of mechanism-based inactivators.[3] The inactivation of the enzyme prevents the further metabolism of arachidonic acid to EETs, thereby reducing their local and systemic concentrations.

Quantitative Inhibition Profile of this compound

This compound exhibits a selective but heterogeneous inhibitory profile against various CYP isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against different human and rat CYP epoxygenases.

| CYP Isoform | Species | IC50 (µM) | Reference |

| CYP2C9 | Human | 11 | [3] |

| CYP2C11 | Rat | 16 | [3] |

| CYP4A2 | Rat | 13 | [6][7] |

| CYP4A3 | Rat | 13 | [6][7] |

| CYP2B1 | Rat | >90 | [3] |

| CYP2B6 | Human | >90 | [3] |

| CYP2C19 | Human | >90 | [3] |

Note: The inhibitory activity of this compound can vary depending on the experimental conditions and the specific recombinant enzyme or microsomal preparation used.

Downstream Effects of this compound Inhibition

The primary downstream effect of this compound action is the reduction of EET synthesis and a subsequent decrease in the levels of their metabolites, DHETs. For example, in pregnant rats, treatment with this compound led to a 28% decrease in the production of EETs and DHETs.[8] This inhibition of the CYP epoxygenase pathway has been shown to have significant physiological consequences, including effects on blood pressure and inflammation.[8][9]

Experimental Protocols

In Vitro CYP Epoxygenase Inhibition Assay (IC50 Determination)

This protocol describes the determination of the IC50 value of this compound for a specific CYP epoxygenase isoform using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

This compound

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

CYP isoform-specific probe substrate (e.g., diclofenac for CYP2C9)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs (final protein concentration 0.1-0.5 mg/mL) with a range of this compound concentrations in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system and the specific probe substrate (at a concentration close to its Km).

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each this compound concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Western Blot Analysis of CYP2J2 and CYP2C Expression

This protocol details the procedure for assessing the protein expression levels of CYP2J2 and CYP2C isoforms in cells or tissues following treatment with this compound.

Materials:

-

Cells or tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against CYP2J2 and CYP2C isoforms

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Extraction:

-

For adherent cells, wash with ice-cold PBS, then add lysis buffer and scrape the cells.[6]

-

For suspension cells, pellet the cells, wash with PBS, and resuspend in lysis buffer.[9]

-

For tissues, homogenize in lysis buffer on ice.[6]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for CYP2J2 or CYP2C isoforms overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

LC-MS/MS Analysis of EETs and DHETs

This protocol outlines the methodology for the extraction and quantification of EETs and DHETs from biological samples after this compound treatment.

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant, tissue homogenate)

-

Internal standards (deuterated EETs and DHETs)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Sample Preparation and Extraction:

-

Spike the biological sample with a known amount of deuterated internal standards.

-

Acidify the sample with a weak acid (e.g., acetic acid).

-

Perform solid-phase extraction (SPE) to isolate the eicosanoids. Condition the SPE cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent, and elute the analytes with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the EETs and DHETs using a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol, both containing a small percentage of formic acid.

-

Detect the analytes using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for each EET and DHET regioisomer and their corresponding internal standards.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of authentic EET and DHET standards.

-

Quantify the amount of each analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on the CYP epoxygenase pathway.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound Inhibition

Caption: Logical flow of this compound's inhibitory effects.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of CYP epoxygenase-derived EETs. Its mechanism-based inactivation of specific CYP isoforms allows for the targeted reduction of EET biosynthesis. Understanding its detailed mechanism of action, inhibitory profile, and the experimental methodologies to assess its effects is crucial for researchers in pharmacology, physiology, and drug development. This guide provides a foundational resource for scientists investigating the therapeutic potential of modulating the CYP epoxygenase pathway.

References

- 1. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]

- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 3. Tissue pretreatment for LC–MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 7. escholarship.org [escholarship.org]

- 8. lipidmaps.org [lipidmaps.org]

- 9. origene.com [origene.com]

An In-depth Technical Guide to the Selectivity of MS-PPOH for CYP4A2 and CYP4A3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, commonly known as MS-PPOH, is a valuable pharmacological tool for investigating the physiological and pathological roles of cytochrome P450 (CYP) epoxygenases. This technical guide provides a comprehensive overview of the selectivity of this compound for two key isoforms of the CYP4A subfamily, CYP4A2 and CYP4A3. These enzymes are critically involved in the metabolism of arachidonic acid (AA) to produce signaling molecules that regulate various physiological processes. Understanding the selective inhibition of these enzymes by this compound is crucial for designing and interpreting experiments in fields such as cardiovascular research, pharmacology, and drug development.

Quantitative Data on this compound Selectivity

This compound is characterized as a selective inhibitor of the epoxygenase activity of specific CYP450 enzymes.[1][2] Its inhibitory effects on the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 have been quantified, providing a key metric for its use as a research tool. In contrast, this compound shows a notable lack of effect on the ω-hydroxylation activity of the related isoform, CYP4A1.[1][2]

Table 1: Inhibitory Activity of this compound on CYP4A Isoforms

| Target Enzyme(s) | Catalyzed Reaction | Product(s) | Inhibitor | IC50 Value | Reference(s) |

| CYP4A2 and CYP4A3 | Epoxidation of Arachidonic Acid | 11,12-Epoxyeicosatrienoic Acid (11,12-EET) | This compound | 13 µM | [1][2] |

| CYP4A1 | ω-Hydroxylation of Arachidonic Acid | 20-Hydroxyeicosatetraenoic Acid (20-HETE) | This compound | No effect observed | [1][2] |

Experimental Protocols

The determination of the inhibitory potency of this compound on CYP4A2 and CYP4A3 activity typically involves in vitro assays using recombinant enzymes or microsomal preparations and quantifying the formation of specific metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).

Protocol: Determination of IC50 for this compound Inhibition of CYP4A2/CYP4A3 Epoxygenase Activity

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on the formation of 11,12-EET from arachidonic acid by recombinant CYP4A2 or CYP4A3.

1. Materials and Reagents:

-

Recombinant human or rat CYP4A2 or CYP4A3 enzymes

-

Cytochrome P450 reductase (CPR)

-

Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Arachidonic acid (substrate)

-

This compound (inhibitor)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

Internal standard (e.g., a deuterated analog of the metabolite)

-

LC-MS/MS system

2. Enzyme Reconstitution:

-

Prepare reconstituted enzyme systems by incubating the recombinant CYP4A isoform, CPR, and liposomes in potassium phosphate buffer.

3. Incubation:

-

In a microcentrifuge tube, combine the reconstituted enzyme system, arachidonic acid (at a concentration near the Km value, if known), and varying concentrations of this compound (typically in a series of dilutions to span a wide range, e.g., 0.1 µM to 100 µM).

-

Include a vehicle control (without this compound).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

4. Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a quenching solvent, such as acetonitrile containing an internal standard and formic acid.

-

Vortex the mixture and centrifuge to pellet the protein.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Separate the metabolite (11,12-EET) from the substrate and other components using a suitable C18 liquid chromatography column.

-

Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent and product ions of 11,12-EET and the internal standard.

6. Data Analysis:

-

Calculate the rate of metabolite formation in the presence of each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The CYP4A enzymes metabolize arachidonic acid to produce epoxyeicosatrienoic acids (EETs), which are important signaling molecules with various biological effects, including vasodilation and anti-inflammatory actions. This compound, by inhibiting the formation of these EETs, can modulate these signaling pathways.

Experimental Workflow

The following diagram illustrates the key steps in determining the inhibitory effect of this compound on CYP4A2/CYP4A3 activity.

Conclusion

This compound serves as a selective inhibitor of the epoxygenase activity of CYP4A2 and CYP4A3, with a reported IC50 of 13 µM for the formation of 11,12-EET. Its lack of inhibitory action on the ω-hydroxylase activity of CYP4A1 underscores its utility in dissecting the distinct roles of these metabolic pathways. The provided experimental protocol and workflows offer a foundational methodology for researchers to investigate the inhibitory effects of this compound and other compounds on CYP4A enzymes. The visualization of the signaling pathway highlights the mechanism by which this compound can be used to probe the biological functions of CYP4A2/A3-derived eicosanoids. This in-depth guide provides essential information for scientists and professionals in drug development to effectively utilize this compound in their research endeavors.

References

- 1. Inhibition of cytochrome P450 epoxygenase promotes endothelium-to-mesenchymal transition and exacerbates doxorubicin-induced cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential inhibition of rat and human hepatic cytochrome P450 by Andrographis paniculata extract and andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of MS-PPOH on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH) is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases, the enzymes responsible for converting arachidonic acid (AA) into epoxyeicosatrienoic acids (EETs). EETs are signaling molecules involved in a variety of physiological processes, including regulation of vascular tone, inflammation, and renal function. By inhibiting EET synthesis, this compound serves as a critical tool for elucidating the roles of the CYP epoxygenase pathway in health and disease. This technical guide provides an in-depth overview of the effects of this compound on arachidonic acid metabolism, compiling quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Data Presentation: Quantitative Effects of this compound

The inhibitory effects of this compound on various CYP450 isoforms and its in vivo impact on arachidonic acid metabolites are summarized below.

Table 1: Inhibitory Potency (IC50) of this compound on Cytochrome P450 Isoforms

| CYP450 Isoform | Species | IC50 (µM) | Reference |

| CYP2C9 | Human | 11-16 | [1] |

| CYP2C11 | Rat | 11-16 | [1] |

| CYP2B1 | Rat | >90 | [1] |

| CYP2B6 | Human | >90 | [1] |

| CYP2C19 | Human | >90 | [1] |

| CYP4A2 | Rat | 13 | [2] |

| CYP4A3 | Rat | 13 | [2] |

Note: Higher IC50 values indicate lower potency.

Table 2: In Vivo Effects of this compound on Arachidonic Acid Metabolites and Physiological Parameters

| Animal Model | Treatment | Measured Parameter | Result | Reference |

| Pregnant Rats | This compound (dose not specified) | Renal Cortical EET and DHET Production | 28% decrease | [3] |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) on High-Salt Intake | This compound (20 mg/kg/day, i.v. for 2 weeks) | Urinary Protein Excretion (UPE) | Increased UPE | [3] |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) on High-Salt Intake | This compound (20 mg/kg/day, i.v. for 2 weeks) | Systolic Blood Pressure (SBP) | No significant alteration | [3] |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) on High-Salt Intake | This compound (20 mg/kg/day, i.v. for 2 weeks) | Renal Histology | Widespread malignant nephrosclerosis | [3] |

Experimental Protocols

In Vitro Inhibition of CYP450 Isoforms

Objective: To determine the inhibitory potency (IC50) of this compound on specific human and rat CYP450 isoforms.

Methodology:

-

Enzyme Source: Recombinant human or rat CYP450 isoforms expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Substrate: A fluorescent or chromogenic substrate specific for the CYP450 isoform being tested.

-

Incubation:

-

Prepare a reaction mixture containing the recombinant CYP450 enzyme, a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the specific substrate in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a specified time.

-

-

Detection:

-

Stop the reaction (e.g., by adding acetonitrile).

-

Measure the formation of the metabolized product using a fluorescence plate reader or a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration compared to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

In Vivo Administration of this compound in Rats

Objective: To investigate the in vivo effects of this compound on renal function and blood pressure in spontaneously hypertensive stroke-prone (SHRSP) rats.

Methodology:

-

Animal Model: Male SHRSP rats.

-

Drug Preparation: Dissolve this compound in a suitable vehicle for intravenous administration. A common vehicle is a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP)[4]. The final concentration should be calculated to deliver the desired dose in a specific infusion volume.

-

Surgical Procedure (for continuous infusion):

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Implant a catheter into the jugular vein for intravenous infusion[5].

-

Connect the catheter to an osmotic minipump or a syringe pump for continuous drug delivery.

-

-

Administration:

-

Monitoring and Sample Collection:

-

Monitor systolic blood pressure regularly using a tail-cuff method[7].

-

Collect 24-hour urine samples to measure urinary protein excretion.

-

At the end of the study, euthanize the animals and collect kidney tissues for histological analysis and measurement of arachidonic acid metabolites.

-

Quantification of Arachidonic Acid Metabolites by LC-MS/MS

Objective: To measure the levels of EETs, DHETs, and 20-HETE in plasma and tissue samples.

Methodology:

-

Sample Preparation:

-

Tissue Homogenization: Homogenize tissue samples in a suitable buffer, often containing an antioxidant and internal standards (deuterated analogs of the analytes)[2][8][9].

-

Liquid-Liquid or Solid-Phase Extraction: Extract the lipids from the plasma or tissue homogenate using an organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) cartridge[9][10].

-

Saponification (optional): To measure total (free and esterified) eicosanoids, the lipid extract can be saponified to release the fatty acids from phospholipids.

-

Derivatization (optional): For improved sensitivity and chromatographic separation, the extracted eicosanoids can be derivatized.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the different eicosanoids using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system[8][9][10]. A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Mass Spectrometry Detection: Detect and quantify the eicosanoids using a tandem mass spectrometer (MS/MS) operating in negative ion mode. Use multiple reaction monitoring (MRM) to specifically detect the parent and daughter ions of each analyte and internal standard for high selectivity and sensitivity.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of authentic standards.

-

Calculate the concentration of each eicosanoid in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Experimental Workflows

Arachidonic Acid Metabolism Pathways

Arachidonic acid is metabolized through three primary pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. This compound specifically targets the epoxygenase branch of the CYP450 pathway.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 6. Protocol for continuous intravenous drug delivery with implantable iPrecio pump in free-moving rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

- 8. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Role of MS-PPOH in the Selective Inhibition of 11,12-Epoxyeicosatrienoic Acid Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, commonly known as MS-PPOH, is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases. These enzymes play a crucial role in the metabolism of arachidonic acid to various biologically active eicosanoids, including epoxyeicosatrienoic acids (EETs). This technical guide provides an in-depth overview of the role of this compound in specifically inhibiting the formation of 11,12-epoxide (11,12-EET), a key signaling molecule involved in a multitude of physiological and pathophysiological processes. This document will detail the mechanism of action of this compound, present quantitative data on its inhibitory effects, provide comprehensive experimental protocols for its use, and visualize the relevant biochemical pathways.

The Arachidonic Acid Cascade and the Significance of 11,12-EET

Arachidonic acid, a polyunsaturated fatty acid, is metabolized via three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1] The CYP pathway, particularly the epoxygenase branch, converts arachidonic acid into four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2][3] These EETs are involved in the regulation of vascular tone, inflammation, angiogenesis, and ion channel activity.[4][5]

11,12-EET, in particular, has been shown to be a potent vasodilator, to possess anti-inflammatory properties, and to play a role in protecting tissues from ischemic injury.[2][5] It is primarily synthesized by CYP2C and CYP2J enzyme subfamilies.[5] Given its significant biological activities, the selective modulation of 11,12-EET levels is a key area of interest in drug discovery and development.

This compound: A Selective Inhibitor of 11,12-Epoxide Formation

This compound is a mechanism-based inhibitor that selectively targets CYP epoxygenases.[4] Its chemical structure, featuring a terminal alkyne group, allows for covalent modification and irreversible inactivation of the target enzyme. This selectivity makes this compound an invaluable tool for elucidating the specific functions of EETs, particularly 11,12-EET, in various biological systems.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified against various CYP isoforms. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) values of this compound.

| CYP Isoform | Test System | Substrate | IC50 Value | Reference |

| CYP2C9 | Recombinant Human | Arachidonic Acid | 11 µM | [2] |

| CYP2C11 | Recombinant Rat | Arachidonic Acid | 16 µM | [2] |

| CYP4A2 | Rat Liver Microsomes | Arachidonic Acid | 13 µM | [6] |

| CYP4A3 | Rat Liver Microsomes | Arachidonic Acid | 13 µM | [6] |

| CYP2B1 | Recombinant Rat | Arachidonic Acid | >90 µM | [2] |

| CYP2B6 | Recombinant Human | Arachidonic Acid | >90 µM | [2] |

| CYP2C19 | Recombinant Human | Arachidonic Acid | >90 µM | [2] |

Note: The IC50 values can vary depending on the experimental conditions, including the specific test system and substrate used.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound to study the inhibition of 11,12-epoxide formation.

In Vitro Enzyme Inhibition Assay using Recombinant CYP Enzymes

This protocol describes how to determine the IC50 of this compound against a specific recombinant human CYP epoxygenase (e.g., CYP2C9).

Materials:

-

Recombinant human CYP2C9 enzyme (commercially available)

-

NADPH-cytochrome P450 reductase

-

Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Arachidonic acid

-

This compound (in a suitable solvent like DMSO)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

Internal standard (e.g., 11,12-EET-d8)

-

LC-MS/MS system

Procedure:

-

Reconstitution of the Enzyme System:

-

Prepare a mixture of the recombinant CYP2C9 enzyme, NADPH-cytochrome P450 reductase, and liposomes in potassium phosphate buffer.

-

Incubate the mixture on ice for 30 minutes to allow for the formation of a functional enzyme-reductase complex within the lipid bilayer.

-

-

Inhibition Assay:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, add the reconstituted enzyme system, the NADPH regenerating system, and a specific concentration of this compound or vehicle control (DMSO).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

-

Sample Preparation for LC-MS/MS:

-

Vortex the terminated reaction mixture and centrifuge to pellet the protein.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the EETs using a C18 reverse-phase column with a gradient elution of water and acetonitrile containing formic acid.

-

Detect and quantify 11,12-EET and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of 11,12-EET formed in each reaction.

-

Plot the percentage of inhibition of 11,12-EET formation against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Assay for Measuring Inhibition of Endogenous 11,12-EET Formation

This protocol outlines a method to assess the effect of this compound on the production of 11,12-EET in a cellular context.

Materials:

-

Human endothelial cells (e.g., HUVECs)

-

Cell culture medium and supplements

-

This compound

-

Arachidonic acid (optional, for stimulating EET production)

-

Phosphate-buffered saline (PBS)

-

Ethyl acetate

-

Internal standard (e.g., 11,12-EET-d8)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Culture human endothelial cells to confluence in appropriate culture plates.

-

Replace the culture medium with serum-free medium and incubate for a period to reduce basal EET levels.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified pre-incubation time.

-

(Optional) Stimulate the cells with arachidonic acid to enhance EET production.

-

Incubate for the desired treatment period.

-

-

Extraction of Eicosanoids:

-

Collect the cell culture supernatant.

-

Add the internal standard to the supernatant.

-

Perform a liquid-liquid extraction by adding acidified water and then ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic (upper) phase and evaporate to dryness.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Analyze the sample for 11,12-EET content as described in the previous protocol.

-

-

Data Analysis:

-

Quantify the amount of 11,12-EET produced by the cells.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value in the cellular system.

-

Signaling Pathways and Visualizations

The formation of 11,12-EET from arachidonic acid is a key step in a complex signaling cascade. This compound acts as a critical tool to dissect this pathway by blocking the production of this specific epoxide.

Arachidonic Acid to 11,12-EET Pathway

Caption: Biosynthesis of 11,12-EET from arachidonic acid and its inhibition by this compound.

Experimental Workflow for Evaluating this compound Efficacy

Caption: Workflow for determining the inhibitory effect of this compound on 11,12-EET formation.

Conclusion

This compound is a powerful and selective tool for investigating the role of CYP epoxygenases and their arachidonic acid-derived metabolite, 11,12-EET. Its mechanism-based inhibition allows for precise modulation of this signaling pathway, enabling researchers to uncover the specific physiological and pathological roles of 11,12-EET. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals aiming to explore the therapeutic potential of targeting the CYP epoxygenase pathway. The careful application of this compound in well-designed experiments will continue to advance our understanding of eicosanoid biology and its implications for human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of MS-PPOH on Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-PPOH, N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases. By attenuating the biosynthesis of epoxyeicosatrienoic acids (EETs), this compound serves as a critical tool for elucidating the roles of these lipid mediators in various physiological and pathophysiological processes. This technical guide provides an in-depth analysis of the downstream effects of this compound on key signaling pathways. It summarizes quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the affected molecular cascades. The primary consequence of this compound-mediated CYP epoxygenase inhibition is the dysregulation of pathways involved in inflammation, apoptosis, and cellular differentiation, including the nuclear factor-kappa B (NF-κB), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) signaling pathways.

Introduction to this compound and CYP Epoxygenases

This compound is a selective inhibitor of the epoxygenation reactions catalyzed by specific cytochrome P450 isozymes.[1] It has been shown to inhibit the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 µM.[1] Furthermore, it potently inhibits CYP2C9 and CYP2C11 epoxygenases.[2] The primary mechanism of action of this compound is the reduction of EETs, which are signaling lipids that play crucial roles in maintaining cellular homeostasis.

EETs are known to exert their effects by activating downstream signaling cascades that are critical for cell survival, proliferation, and inflammation. By inhibiting EET production, this compound provides a means to study the pathological consequences of the loss of these protective signaling pathways.

Core Signaling Pathways Modulated by this compound

The inhibition of EET biosynthesis by this compound leads to the modulation of several critical intracellular signaling pathways. The most well-documented of these are the NF-κB, PI3K/Akt, and MAPK pathways. The downstream consequences of this compound treatment are largely attributable to the loss of the protective effects of EETs on these pathways.

Upregulation of the NF-κB Signaling Pathway

EETs are known to be potent inhibitors of the pro-inflammatory NF-κB signaling pathway. Consequently, treatment with this compound, by reducing EET levels, leads to the disinhibition and subsequent activation of NF-κB. This results in the transcription of a wide array of pro-inflammatory genes.

References

Investigating the Physiological Role of Epoxyeicosatrienoic Acids (EETs) Using the Selective Inhibitor MS-PPOH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Epoxyeicosatrienoic Acids (EETs)

Epoxyeicosatrienoic acids (EETs) are a class of bioactive lipid mediators synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenase enzymes.[1] Functioning primarily as autocrine and paracrine signaling molecules, EETs are crucial regulators in the cardiovascular and renal systems.[2][3] Their diverse physiological roles include modulating vascular tone, exerting anti-inflammatory effects, stimulating angiogenesis, and protecting against ischemic injury.[4][5]

EETs contribute to vasodilation by activating large-conductance Ca2+-activated potassium (BKCa) channels in smooth muscle cells, which leads to hyperpolarization and relaxation.[2] This mechanism identifies them as a key component of the endothelium-derived hyperpolarizing factor (EDHF) response.[4][6] Furthermore, EETs exhibit potent anti-inflammatory properties, which are critical in the pathophysiology of cardiovascular diseases.[4] The primary route of EET metabolism and inactivation is through conversion to their corresponding dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH) enzyme.[3][5]

Given their beneficial effects, the EET pathway is a promising therapeutic target. Understanding the specific contributions of EETs in various physiological and pathological processes requires precise investigational tools. One such tool is N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, or MS-PPOH, a selective inhibitor of CYP epoxygenase activity. This guide provides a technical overview of the use of this compound to investigate the physiological functions of EETs.

This compound: A Selective Tool for EET Research

This compound is a potent and selective inhibitor of the CYP epoxygenase enzymes responsible for EET synthesis.[6][7] It allows researchers to probe the effects of reduced EET production in various experimental models.

Mechanism of Action: this compound acts as a mechanism-based inactivator of specific CYP450 epoxygenases.[8] It selectively inhibits the formation of EETs from arachidonic acid, with minimal effects on the production of other arachidonic acid metabolites like 20-HETE, which is formed via the CYP4A ω-hydroxylase pathway.[7][9] This selectivity is crucial for attributing observed physiological effects directly to the inhibition of EET synthesis.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound varies across different CYP isoforms. This section summarizes the available quantitative data on its inhibitory constants (IC50).

| CYP Isoform | Species | IC50 Value (µM) | Key Finding |

| CYP4A2 / CYP4A3 | Rat | 13 | Selective inhibition of 11,12-EET formation.[7][9] |

| CYP2C9 | Human | 11-16 | Potent inhibition.[8] |

| CYP2C11 | Rat | 11-16 | Potent inhibition.[8] |

| CYP2B1 | Rat | >90 | Low activity.[8] |

| CYP2B6 | Human | >90 | Low activity.[8] |

| CYP2C19 | Human | >90 | Low activity, despite being an important epoxygenase.[8] |

Note: The heterogeneity in inhibitory potency highlights the importance of selecting appropriate experimental models and confirming target engagement.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and reproducibility. The following diagrams, created using the DOT language, illustrate key concepts in EET research using this compound.

Caption: EET synthesis from arachidonic acid via CYP epoxygenases, its actions, and inhibition by this compound.

Caption: EETs induce vasorelaxation by activating BKCa channels in smooth muscle cells, causing hyperpolarization.

Caption: A logical workflow for designing and interpreting experiments using this compound to study EET function.

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. Below are representative protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro Assessment of Vasodilation in Isolated Arteries

Objective: To determine the role of endogenous EETs in mediating vasodilation in response to a specific agonist (e.g., bradykinin).

Materials:

-

Isolated arterial rings (e.g., coronary, mesenteric).

-

Myograph system for measuring isometric tension.

-

Krebs-Henseleit buffer (physiological salt solution).

-

Bradykinin (or other endothelium-dependent vasodilator).

-

Phenylephrine (or other vasoconstrictor to pre-constrict vessels).

-

This compound (dissolved in appropriate vehicle, e.g., DMSO).

-

Vehicle control (e.g., DMSO).

Methodology:

-

Tissue Preparation: Mount arterial rings (2-4 mm in length) in a wire myograph chamber filled with Krebs-Henseleit buffer, aerated with 95% O2 / 5% CO2 at 37°C.

-

Equilibration: Allow vessels to equilibrate for 60-90 minutes under a resting tension.

-

Viability Check: Test vessel viability by contracting with KCl and verifying relaxation with acetylcholine.

-

Pre-constriction: Induce a stable submaximal contraction with phenylephrine.

-

Inhibitor Incubation: Treat a subset of vessels with a working concentration of this compound (e.g., 10-20 µM) for 30-60 minutes. Treat control vessels with an equivalent volume of vehicle.

-

Dose-Response Curve: Generate a cumulative concentration-response curve to bradykinin to induce endothelium-dependent relaxation.

-

Data Analysis: Compare the relaxation response curves between the vehicle-treated and this compound-treated groups. A rightward shift or attenuation of the relaxation curve in the presence of this compound suggests that EETs contribute to the vasodilator response.[6]

Protocol 2: In Vivo Assessment of Blood Pressure Regulation

Objective: To investigate the contribution of EETs to the maintenance of blood pressure in an animal model.

Materials:

-

Rodent model (e.g., Sprague-Dawley rats, C57BL/6 mice).

-

Telemetry system or tail-cuff plethysmography for blood pressure measurement.

-

This compound for systemic administration (e.g., intraperitoneal injection, osmotic minipump).

-

Vehicle control.

-

Metabolic cages for urine and fecal collection (optional).

Methodology:

-

Animal Acclimatization: Acclimate animals to the housing and blood pressure measurement procedures to ensure stable baseline readings.

-

Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for several days.

-

Treatment Administration: Administer this compound or vehicle to the respective groups. Dosing regimens may vary, for example, a study in pregnant rats used a dose that resulted in a 28% decrease in EET and DHET production.[10]

-

Continuous Monitoring: Continuously monitor blood pressure and heart rate throughout the treatment period.

-

Sample Collection: At the end of the study, collect blood and tissue samples (kidney, heart, aorta) for analysis.

-

Biochemical Analysis: Quantify EET and DHET levels in plasma and tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm target engagement and inhibition of EET synthesis.[10][11]

-

Data Analysis: Compare blood pressure trends between the this compound and vehicle groups. A significant increase in blood pressure following this compound administration would indicate a role for EETs in tonic blood pressure regulation.[10]

Protocol 3: Cell Migration/Invasion Assay

Objective: To determine the role of endogenous EETs in cancer cell motility.

Materials:

-

Cancer cell line of interest (e.g., prostate carcinoma PC-3 cells).[12]

-

Boyden chamber or similar transwell migration system (e.g., with 8 µm pore size).

-

Matrigel (for invasion assays).

-

Cell culture medium with and without serum.

-

This compound and vehicle.

-

Exogenous EETs (e.g., 11,12-EET) for rescue experiments.[12]

-

Stain for visualizing cells (e.g., crystal violet).

Methodology:

-

Cell Culture and Starvation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.

-

Inhibitor Pre-treatment: Pre-treat the serum-starved cells with this compound or vehicle for 1-2 hours.

-

Assay Setup:

-

For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel.

-

Place serum-free medium (containing this compound or vehicle) in the upper chamber.

-

Place medium with a chemoattractant (e.g., 10% fetal bovine serum) in the lower chamber.

-

Seed the pre-treated cells into the upper chamber.

-

-

Incubation: Incubate the chambers for a period sufficient for migration/invasion to occur (e.g., 12-48 hours).

-

Quantification:

-

Remove non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated to the bottom surface.

-

Count the number of migrated cells in several microscopic fields.

-

-

Data Analysis: Compare the number of migrated/invaded cells between the vehicle and this compound-treated groups. A reduction in motility with this compound treatment suggests that endogenous EETs promote cell migration and/or invasion.[12]

Conclusion

EETs are powerful lipid signaling molecules with significant protective functions in the body, particularly within the cardiovascular system. The selective CYP epoxygenase inhibitor this compound provides an invaluable pharmacological tool to dissect the specific physiological and pathophysiological roles of these molecules. By inhibiting EET synthesis, researchers can effectively investigate their contributions to processes such as vasodilation, blood pressure control, inflammation, and cell motility. The careful application of the protocols and workflows outlined in this guide, combined with precise analytical techniques, will continue to advance our understanding of EET biology and aid in the development of novel therapeutics targeting this important pathway.

References

- 1. geneonline.com [geneonline.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 4. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Labchem Catalog [dev.labchem.com.my]

- 10. researchgate.net [researchgate.net]

- 11. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

MS-PPOH: A Technical Guide to its Application in Cardiovascular Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cardiovascular diseases (CVDs) remain a leading cause of global mortality, with chronic inflammation being a key pathological driver. The cytochrome P450 (CYP) epoxygenase pathway, which produces anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), has emerged as a promising therapeutic target. MS-PPOH (N-(Methylsulfonyl)-2-(2-propyn-1-yloxy)benzenehexanamide) is a potent and selective inhibitor of CYP epoxygenases, making it an invaluable tool for elucidating the role of EETs in cardiovascular inflammation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical research to investigate cardiovascular inflammation.

Introduction to this compound and the Cytochrome P450 Epoxygenase Pathway

The CYP epoxygenase pathway is a critical branch of arachidonic acid metabolism.[1][2] CYP enzymes, particularly those from the CYP2J and CYP2C families, convert arachidonic acid into four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] These EETs exert a range of protective effects on the cardiovascular system, including vasodilation, anti-inflammatory actions, and promotion of endothelial cell survival.[1][2][3] The biological activity of EETs is terminated through their rapid hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH) enzyme.[1][2]

This compound is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes. By inhibiting the production of EETs, this compound allows researchers to investigate the physiological and pathological processes that are regulated by these lipid mediators. This makes this compound an essential tool for studying the role of the CYP epoxygenase pathway in cardiovascular inflammation.

Mechanism of Action of this compound

This compound acts as a mechanism-based inhibitor of CYP epoxygenases. Its propargyloxy group is thought to interact with the heme iron of the CYP enzyme, leading to irreversible inhibition. This selectivity for the epoxygenase pathway over the ω-hydroxylase pathway of arachidonic acid metabolism allows for targeted investigation of EET-mediated effects.

Quantitative Data on this compound and Related Compounds

The following tables summarize key quantitative data related to this compound's activity and the effects of modulating the CYP epoxygenase pathway.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Reference |

| CYP4A2 and CYP4A3 (arachidonate 11,12-epoxide formation) | 13 µM | [4] |

Table 2: In Vivo Effects of this compound on Eicosanoid Levels

| Treatment | Tissue | Eicosanoid Change | Percent Change | Reference |

| This compound | Pregnant Rat Renal Cortex | EETs and DHETs Production | ↓ 28% | [5] |

| This compound | Pregnant Rat Renal Cortex | CYP2C11 Expression | ↓ 25% | [5] |

| This compound | Pregnant Rat Renal Cortex | CYP2C23 Expression | ↓ 30% | [5] |

| This compound | Pregnant Rat Renal Cortex | CYP2J2 Expression | ↓ 68% | [5] |

Table 3: Effects of Modulating the EET Pathway on Cardiovascular Parameters

| Intervention | Model | Parameter | Effect | Reference |

| Pentosan Polysulfate (complement inhibitor) | Rabbit Myocardial Ischemia/Reperfusion | Infarct Size | ↓ from 27.5% to 13.34% | [6] |

| Intracoronary MNC injection | Swine Reperfused Myocardial Infarction | Infarct Size | ↓ 6% at 4 weeks | [7] |

| Supersaturated Oxygen Delivery | Human Acute Myocardial Infarction | Infarct Size | ↓ from 25% to 18.5% | [8] |

| sEH Inhibitor (AUDA) | Rat Vascular Smooth Muscle Cells (PDGF-induced) | Proliferation | Dose-dependent inhibition | [9] |

Signaling Pathways Modulated by the CYP Epoxygenase-EET Axis

EETs exert their anti-inflammatory effects by modulating several key signaling pathways in vascular cells. This compound, by depleting EETs, can be used to probe the involvement of these pathways in various inflammatory conditions.

NF-κB Signaling Pathway in Endothelial Cells

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. In endothelial cells, pro-inflammatory stimuli like TNF-α activate the IKK complex, which then phosphorylates the inhibitory protein IκBα.[4] This targets IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including adhesion molecules like VCAM-1 and ICAM-1. EETs have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of these adhesion molecules and reducing leukocyte adhesion to the endothelium.[1][2]

PI3K/Akt and MAPK Signaling Pathways

EETs can also activate pro-survival and anti-inflammatory pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] Activation of these pathways in endothelial cells can promote cell survival, migration, and the production of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to study cardiovascular inflammation.

In Vivo Atherosclerosis Model in ApoE-/- Mice

This protocol describes the induction of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice and subsequent treatment with this compound.

Materials:

-

ApoE-/- mice (4-6 weeks old)

-

High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol)

-

This compound

-

Vehicle (e.g., saline, DMSO, or corn oil)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for perfusion and tissue harvesting

-

Formalin and OCT embedding medium

-

Oil Red O stain

Procedure:

-

Acclimate ApoE-/- mice for one week with free access to standard chow and water.

-

Induce atherosclerosis by feeding the mice a high-fat diet for a specified period (e.g., 8-12 weeks).

-

Divide the mice into a control group (vehicle treatment) and an experimental group (this compound treatment).

-

Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection, oral gavage, or osmotic mini-pumps) at a predetermined dose and frequency.

-

At the end of the treatment period, euthanize the mice and perfuse the vasculature with saline followed by 4% paraformaldehyde.

-

Dissect the aorta and heart.

-

Embed the aortic root and cross-sections of the aorta in OCT and prepare frozen sections.

-

Stain the sections with Oil Red O to visualize lipid-laden atherosclerotic plaques.

-

Quantify the plaque area using image analysis software.

LC-MS/MS Analysis of Eicosanoids

This protocol outlines the extraction and quantification of EETs and DHETs from plasma or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma or tissue homogenate

-

Internal standards (deuterated EETs and DHETs)

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

Methanol, acetonitrile, water, acetic acid (LC-MS grade)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Thaw plasma or tissue homogenate on ice.

-

Add internal standards to the sample.

-

For plasma, perform protein precipitation with cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE column with methanol followed by water.

-

Load the supernatant from the sample preparation step onto the column.

-

Wash the column with a low percentage of methanol in water to remove polar impurities.

-

Elute the eicosanoids with methanol.

-

-

LC-MS/MS Analysis:

-

Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the eicosanoids using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the different EET and DHET regioisomers using multiple reaction monitoring (MRM) in negative ion mode.

-

Western Blot Analysis of NF-κB Pathway Proteins

This protocol describes the detection of key proteins in the NF-κB signaling pathway in cultured endothelial cells.

Materials:

-

Cultured endothelial cells (e.g., HUVECs)

-

This compound or vehicle

-

TNF-α

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Culture endothelial cells to confluency.

-

Pre-treat cells with this compound or vehicle for a specified time.

-

Stimulate the cells with TNF-α for various time points.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in lysis buffer and collect the lysate.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the role of the CYP epoxygenase pathway and its lipid mediators, the EETs, in cardiovascular inflammation. By inhibiting the production of EETs, researchers can elucidate their contribution to key inflammatory processes such as endothelial activation, leukocyte adhesion, and vascular smooth muscle cell proliferation. The detailed protocols and signaling pathway diagrams provided in this technical guide offer a comprehensive resource for scientists and drug development professionals aiming to explore the therapeutic potential of targeting the CYP epoxygenase pathway in cardiovascular diseases. The continued use of this compound in preclinical studies will undoubtedly further our understanding of cardiovascular inflammation and pave the way for novel therapeutic strategies.

References

- 1. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]

- 2. The kinetics of association and phosphorylation of IkappaB isoforms by IkappaB kinase 2 correlate with their cellular regulation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web2.bilkent.edu.tr [web2.bilkent.edu.tr]

- 4. IKKβ regulates essential functions of the vascular endothelium through kinase-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 6. Reduction of myocardial infarct size after ischemia and reperfusion by the glycosaminoglycan pentosan polysulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduction in infarct size, but no functional improvement after bone marrow cell administration in a porcine model of reperfused myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of supersaturated oxygen delivery on infarct size after percutaneous coronary intervention in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Platelet-Rich Plasma on M1/M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Hyperglycemia alters PI3k and Akt signaling and leads to endothelial cell proliferative dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MS-PPOH in Attenuating Hypoxic Pulmonary Vasoconstriction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxic pulmonary vasoconstriction (HPV) is a critical physiological mechanism that matches lung perfusion to ventilation, thereby optimizing systemic oxygenation. However, in disease states characterized by global alveolar hypoxia, such as acute respiratory distress syndrome (ARDS) and at high altitudes, sustained HPV can lead to pulmonary hypertension and right heart failure. This technical guide provides an in-depth exploration of the role of N-methylsulfonyl-N'-[4-(prop-2-yn-1-yloxy)phenyl]urea (MS-PPOH), a selective inhibitor of cytochrome P450 (CYP) epoxygenases, in modulating HPV. Through its inhibitory action, this compound offers a valuable pharmacological tool to investigate the signaling pathways underlying HPV and presents a potential therapeutic avenue for managing pathological conditions driven by excessive pulmonary vasoconstriction.

Core Mechanism of Action of this compound in HPV

This compound functions as a potent and selective inhibitor of CYP epoxygenases, enzymes responsible for the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs).[1][2] In the pulmonary vasculature, specific EETs, notably 5,6-EET, have been identified as key mediators of hypoxic pulmonary vasoconstriction.[2] Hypoxia induces depolarization of pulmonary artery smooth muscle cells (PASMCs), creating a cellular environment where 5,6-EET can elicit a contractile response.[2]

By inhibiting CYP epoxygenases, this compound effectively reduces the biosynthesis of these pro-constrictive EETs.[1] This reduction in EET levels leads to an attenuation or impairment of the vasoconstrictive response to hypoxia, as has been demonstrated in various experimental models.[1][2]

Signaling Pathway of this compound in Hypoxic Pulmonary Vasoconstriction

The signaling cascade leading to HPV and the site of this compound intervention is multifaceted. The following diagram illustrates the key steps involved:

Experimental Protocols

In Vivo Murine Model of Hypoxic Pulmonary Vasoconstriction

This protocol describes the induction and measurement of HPV in an anesthetized, ventilated mouse model and the administration of this compound to assess its effects.

1. Animal Preparation:

-

Anesthetize the mouse (e.g., with ketamine/xylazine).

-

Tracheostomize and mechanically ventilate the mouse.

-

Insert a catheter into the jugular vein for drug administration and a micro-tip pressure transducer into the main pulmonary artery via the right ventricle to measure pulmonary artery pressure (PAP).

2. This compound Administration:

-

Dissolve this compound in a vehicle of 45% (w/v) 2-hydroxypropyl-β-cyclodextrin in saline.

-

Administer this compound at a dose of 30 mg/kg via tail vein injection.[1]

-

Allow a 90-minute period for the compound to take effect before inducing hypoxia.[1]

3. Induction and Measurement of HPV:

-

Establish a baseline PAP under normoxic ventilation (21% O₂).

-

Induce hypoxia by changing the inspired gas mixture to a hypoxic concentration (e.g., 10% O₂).

-

Record the change in PAP to quantify the magnitude of HPV.

-

The response can be quantified as the increase in the left pulmonary vascular resistance index (LPVRI) or the change in mean PAP.

Isolated Perfused Mouse Lung Model

This ex vivo model allows for the study of HPV independent of systemic neural and hormonal influences.

1. Lung Isolation and Perfusion:

-

Anesthetize the mouse and perform a tracheostomy for ventilation.

-

Open the thoracic cavity, cannulate the pulmonary artery and left atrium.

-

Isolate the heart-lung block and transfer it to a perfusion apparatus.

-

Perfuse the lungs at a constant flow rate with a physiological salt solution (PSS) containing a vascular tone-enhancing agent (e.g., a thromboxane A2 analog like U46619) to establish a stable baseline pressure.

2. This compound Application:

-

Once a stable baseline pulmonary artery pressure is achieved, add this compound to the perfusate at the desired concentration (e.g., 1-10 µM).

-

Allow for an equilibration period for the inhibitor to take effect.

3. Induction and Measurement of HPV:

-

Ventilate the lungs with a normoxic gas mixture (21% O₂).

-

Switch the ventilation to a hypoxic gas mixture (e.g., 1-3% O₂) to induce HPV.

-

Continuously record the pulmonary artery pressure; the increase in pressure reflects the magnitude of HPV.

Wire Myography of Intrapulmonary Arteries

This in vitro technique allows for the direct measurement of isometric tension in isolated small pulmonary artery segments.

1. Vessel Preparation:

-

Euthanize the animal and dissect the lungs in ice-cold PSS.

-

Isolate small intrapulmonary arteries (typically 150-300 µm in diameter).

-

Cut the arteries into 2 mm rings and mount them on the wires of a wire myograph.

2. Normalization and Equilibration:

-

Stretch the arterial rings to their optimal resting tension, determined through a normalization procedure, to ensure maximal and reproducible contractile responses.

-

Equilibrate the mounted vessels in PSS bubbled with a normoxic gas mixture at 37°C.

3. This compound Incubation:

-

Pre-incubate the arterial rings with this compound (e.g., 10 µM) for a sufficient duration (e.g., 30 minutes) to allow for inhibition of CYP epoxygenases.[2]

4. Induction and Measurement of Hypoxic Contraction:

-

Pre-constrict the vessels with a submaximal concentration of a vasoconstrictor (e.g., KCl or a thromboxane analog) to amplify the hypoxic response.

-

Induce hypoxia by switching the gas mixture bubbling the PSS to a hypoxic one (e.g., 95% N₂ / 5% CO₂).

-

Record the change in isometric tension, which represents the contractile response to hypoxia.

References

An In-depth Technical Guide to Investigating the Impact of MS-PPOH on Adipocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipocyte differentiation, or adipogenesis, is a complex and highly regulated cellular process critical to systemic energy homeostasis. Dysregulation of adipogenesis is intrinsically linked to the pathophysiology of obesity and type 2 diabetes. The nuclear receptor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ), is the master regulator of this process. This technical guide explores the potential impact of N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH), a selective inhibitor of cytochrome P450 (CYP450) epoxygenases, on adipocyte differentiation. While direct studies on this compound's role in adipogenesis are nascent, its known mechanism of action suggests a plausible interaction with signaling pathways that modulate PPARγ activity. This document provides a comprehensive overview of the hypothesized mechanism, detailed experimental protocols to investigate this interaction, and structured templates for data presentation.

Introduction: this compound and its Hypothesized Role in Adipogenesis

This compound is a chemical compound known for its selective inhibition of the epoxygenation reactions catalyzed by specific CYP450 isozymes.[1][2][3] Its chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Formal Name | N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide |

| CAS Number | 206052-02-0 |

| Molecular Formula | C₁₆H₂₁NO₄S |

| Formula Weight | 323.4 |

| Purity | ≥98% |

| Physical Appearance | A crystalline solid |

Data sourced from Cayman Chemical and Santa Cruz Biotechnology.[1][2]

Adipogenesis is a multifaceted process where preadipocytes differentiate into mature, lipid-laden adipocytes. This process is orchestrated by a cascade of transcription factors, with PPARγ and CCAAT/enhancer-binding proteins (C/EBPs) playing a central role.[4][5][6] The activation of PPARγ is a critical step, leading to the expression of genes necessary for the adipocyte phenotype.[7][8]

We hypothesize that this compound, by inhibiting CYP450 epoxygenases, modulates the levels of endogenous signaling molecules that act as ligands or regulators of PPARγ. This alteration in the signaling milieu could either promote or inhibit the transcriptional activity of PPARγ, thereby impacting the course of adipocyte differentiation. The proposed signaling pathway is illustrated in the diagram below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. biocompare.com [biocompare.com]

- 4. Transcriptional Regulation of Adipocyte Differentiation: A Central Role for CCAAT/Enhancer-binding Protein (C/EBP) β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Potential to Fight Obesity with Adipogenesis Modulating Compounds | MDPI [mdpi.com]

- 6. PPA1 promotes adipogenesis by regulating the stability of C/EBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPAR gamma Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 8. Molecular Regulation of Adipogenesis and Potential Anti-Adipogenic Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Role of MS-PPOH in Acute Kidney Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Kidney Injury (AKI) is a complex clinical syndrome characterized by a rapid decline in renal function, leading to high morbidity and mortality. The pathophysiology of AKI is multifactorial, involving intricate and interconnected pathways of inflammation, oxidative stress, and apoptosis. This technical guide explores the theoretical framework for the effects of N-((p-Methylsulfonyl)phenyl)-2-phenyl-2-hydroxyacetamide (MS-PPOH) in the context of AKI. This compound is a known inhibitor of cytochrome P450 (CYP) epoxygenases, enzymes responsible for the production of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with demonstrated vasodilatory, anti-inflammatory, and anti-apoptotic properties. By inhibiting EET synthesis, this compound is hypothesized to modulate the key pathological processes in AKI. This document provides a comprehensive overview of the potential mechanisms of action, summarizes the anticipated effects on key biomarkers, outlines hypothetical experimental protocols for preclinical evaluation, and visualizes the involved signaling pathways. It is important to note that direct experimental evidence of this compound in AKI is currently limited; therefore, this guide is based on the established roles of its target pathways in renal pathophysiology.

Introduction to Acute Kidney Injury

Acute Kidney Injury is characterized by a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. The primary drivers of AKI at the cellular level include endothelial dysfunction, tubular epithelial cell injury, inflammation, oxidative stress, and apoptosis.[1][2] These processes are interconnected and create a vicious cycle that perpetuates renal damage.

This compound: Mechanism of Action